molecular formula C17H12Cl2N2 B221665 2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine

2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine

Cat. No. B221665
M. Wt: 315.2 g/mol
InChI Key: QNEHMYDUZSTNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine, also known as DCPIB, is a potent inhibitor of volume-regulated anion channels (VRACs) in mammalian cells. VRACs play important roles in cell volume regulation, cell proliferation, and apoptosis. DCPIB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, stroke, and traumatic brain injury.

Mechanism of Action

2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine acts as a non-specific blocker of VRACs, which are composed of two main subunits, LRRC8A and LRRC8D. VRACs are activated by cell swelling and mediate the efflux of chloride ions, organic osmolytes, and other anions. 2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine binds to the pore-forming subunit LRRC8A and inhibits the ion flux through the channel. The exact binding site and mechanism of 2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine action on VRACs are still under investigation.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine has been shown to affect various cellular processes, depending on the cell type and the experimental conditions. In general, 2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine inhibits VRAC-mediated chloride efflux and cell volume regulation, leading to cell shrinkage and apoptosis. 2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine has also been shown to inhibit cell migration and proliferation in cancer cells, possibly through the modulation of cytoskeletal dynamics and signaling pathways. 2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine has been shown to protect neurons and glial cells from ischemic and traumatic injury, possibly through the inhibition of VRAC-mediated ion influx and cell swelling.

Advantages and Limitations for Lab Experiments

2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine has several advantages as a research tool, including its high potency, selectivity, and reversibility. It can be used in a wide range of cell types and experimental conditions, and its effects can be easily measured using electrophysiological, imaging, and biochemical techniques. However, 2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine also has some limitations, including its potential off-target effects, toxicity, and limited solubility in aqueous solutions. Careful dose-response and toxicity studies are necessary to ensure the validity and safety of 2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine experiments.

Future Directions

2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine has a great potential for therapeutic applications in various diseases, including cancer, stroke, and traumatic brain injury. Further studies are needed to elucidate the molecular and cellular mechanisms of 2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine action on VRACs and its downstream effects on cellular processes. The development of more potent and specific VRAC inhibitors based on the structure of 2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine could lead to new therapeutic strategies for the treatment of VRAC-related diseases. The combination of 2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine with other drugs or therapies could also enhance its therapeutic efficacy and reduce its potential side effects.

Synthesis Methods

2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine can be synthesized using a multi-step process starting from 2,6-dichlorobenzaldehyde and 2,3-diaminopyridine. The synthesis involves several chemical reactions, including condensation, reduction, and cyclization. The final product is obtained as a white crystalline solid with a high purity and yield.

Scientific Research Applications

2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine has been widely used as a research tool to study the physiological and pathological roles of VRACs in various cell types and tissues. It has been shown to inhibit VRACs in a dose-dependent and reversible manner, without affecting other ion channels or transporters. 2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine has been used to investigate the involvement of VRACs in cell volume regulation, cell migration, apoptosis, and proliferation. It has also been used to study the effects of VRAC inhibition on the function of neurons, glial cells, and cancer cells.

properties

Product Name

2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine

Molecular Formula

C17H12Cl2N2

Molecular Weight

315.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C17H12Cl2N2/c18-11-6-3-7-12(19)16(11)17-20-13-8-1-4-10-5-2-9-14(21-17)15(10)13/h1-9,17,20-21H

InChI Key

QNEHMYDUZSTNDI-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=CC=C4Cl)Cl

solubility

3 [ug/mL]

Origin of Product

United States

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